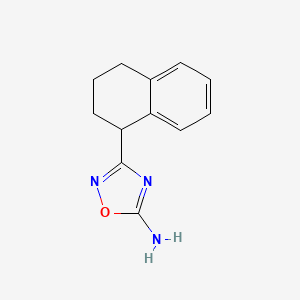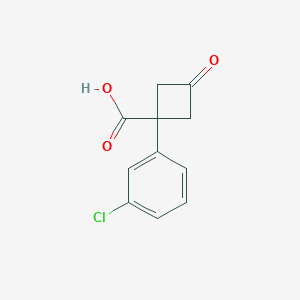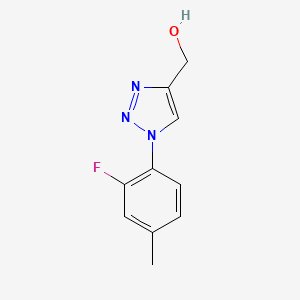
Methyl 4,8-dimethoxyquinoline-2-carboxylate
描述
Methyl 4,8-dimethoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C13H13NO4 . It has a molecular weight of 247.25 . The IUPAC name for this compound is methyl 4,8-dimethoxy-2-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for Methyl 4,8-dimethoxyquinoline-2-carboxylate is1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure. For a visual representation, please refer to a chemical database or software that can interpret InChI codes. Physical And Chemical Properties Analysis
Methyl 4,8-dimethoxyquinoline-2-carboxylate is a solid at room temperature . It should be stored in a sealed container in a dry environment .科学研究应用
Therapeutic Potentials and Biological Activities
Anticancer and Antimalarial Applications : Tetrahydroisoquinoline derivatives, including those related to Methyl 4,8-dimethoxyquinoline-2-carboxylate, have been extensively studied for their therapeutic activities. These compounds have shown promise in drug discovery for cancer and central nervous system (CNS) diseases. The US FDA approval of trabectedin, a tetrahydroisoquinoline derivative, for soft tissue sarcomas highlights the anticancer potential of this class of compounds. Furthermore, they may also offer promising leads for treating infectious diseases like malaria, tuberculosis, HIV-infection, and leishmaniasis (Singh & Shah, 2017).
Neurodegenerative Disorders : The neuroprotective, anti-addictive, and antidepressant-like activities of certain endogenous amines related to Methyl 4,8-dimethoxyquinoline-2-carboxylate have been documented. These findings underscore the potential for developing new treatments for neurodegenerative diseases of the central nervous system (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Properties : Compounds related to Methyl 4,8-dimethoxyquinoline-2-carboxylate have been explored for their antioxidant properties. The role of these compounds in combating oxidative stress suggests their potential in preventing or treating diseases where oxidative damage is a key pathophysiological mechanism (de Koning, 2002).
Analytical and Environmental Applications
Fluorescent Probes for Metal Ions : Derivatives of 8-aminoquinoline, related to Methyl 4,8-dimethoxyquinoline-2-carboxylate, have been utilized as fluorescent probes for detecting metal ions, including zinc. These compounds are valued for their selectivity, sensitivity, and applicability in biological and environmental analyses (Mohamad et al., 2021).
Antioxidant Activity Determination : The exploration of Methyl 4,8-dimethoxyquinoline-2-carboxylate-related compounds for determining antioxidant activity underscores their significance in food engineering, medicine, and pharmacy. Their role in assessing the antioxidant capacity of complex samples through various assays highlights their versatility and applicability in research (Munteanu & Apetrei, 2021).
安全和危害
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
属性
IUPAC Name |
methyl 4,8-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSSRWVFHWDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697529 | |
| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
CAS RN |
76995-87-4 | |
| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



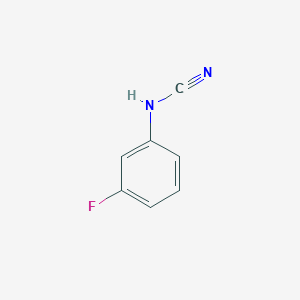
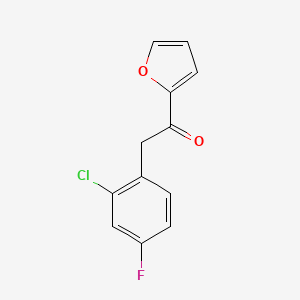
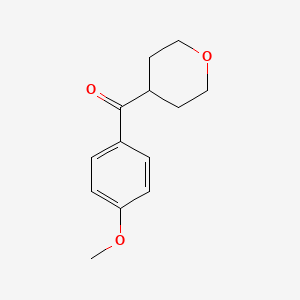
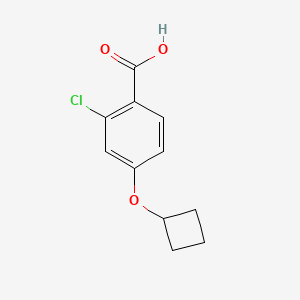
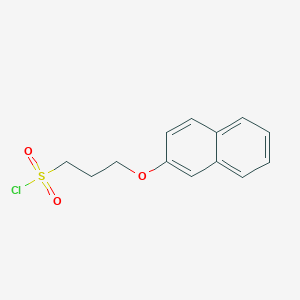
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
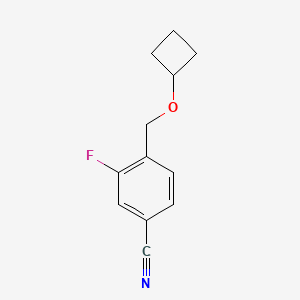
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)
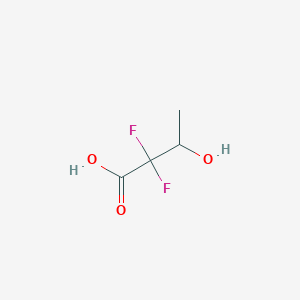
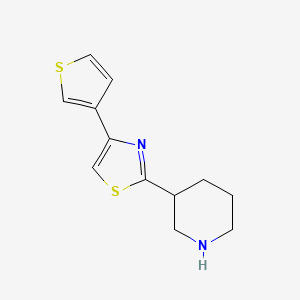
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)
